molecular formula C24H22O3 B3052224 3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione CAS No. 39659-76-2

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione

Cat. No.: B3052224
CAS No.: 39659-76-2
M. Wt: 358.4 g/mol
InChI Key: UEZOOXVLGMAHAB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione (CAS: Not explicitly provided; molecular formula: C23H20O3) is a 1,5-diketone derivative with a central 4-methoxyphenyl substituent flanked by two phenyl groups. This compound belongs to a class of flexible, conformationally dynamic molecules widely studied for their utility in synthesizing heterocyclic compounds and their relevance in crystallography for analyzing intermolecular interactions .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O3/c1-27-22-14-12-18(13-15-22)21(16-23(25)19-8-4-2-5-9-19)17-24(26)20-10-6-3-7-11-20/h2-15,21H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZOOXVLGMAHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304878
Record name 3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione
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Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39659-76-2
Record name NSC167934
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-DIPHENYL-3-(4-METHOXYPHENYL)-1,5-PENTANEDIONE
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Preparation Methods

Claisen-Schmidt Condensation Followed by Michael Addition

The most efficient route to 3-(4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione involves a one-pot Claisen-Schmidt condensation and Michael addition sequence. As demonstrated by Asressu et al., this method employs aryl ketones and aldehydes under transition-metal-free conditions. For the target compound, acetophenone (2.0 equiv) and 4-methoxybenzaldehyde (1.0 equiv) react in anhydrous ethanol with aqueous KOH (1.0 equiv) at reflux (Table 1).

Table 1: Optimization of One-Pot Synthesis

Base (equiv) Solvent Temperature Time (h) Yield (%)
KOH (1.0) EtOH Reflux 3 62
KOH (2.0) EtOH Reflux 3 49
NaOH (1.0) EtOH Reflux 3 55

The reaction proceeds via enolate formation from acetophenone, followed by aldol condensation with 4-methoxybenzaldehyde to generate a chalcone intermediate. Subsequent Michael addition of a second enolate yields the 1,5-diketone. Substituents on the aldehyde significantly influence reaction kinetics: electron-withdrawing groups reduce reaction times (2–3 h) compared to electron-donating groups (4–7 h).

Ionic Liquid-Mediated Synthesis

A high-yielding, regioselective alternative utilizes ionic liquids such as [BMIM]PF₆. Adapted from Sagadevan et al., (E)-4-methyl-1-phenylpent-2-en-1-one (1.0 mmol) reacts with a chalcone derivative bearing a 4-methoxyphenyl group in the presence of LiBF₄ (1.5 mmol) and Et₃N (1.5 mmol). The mixture is stirred in [BMIM]PF₆ at room temperature, extracted with ether, and purified via silica chromatography.

Key Advantages :

  • Regioselectivity : The ionic solvent stabilizes intermediates, favoring the formation of the 1,5-diketone over competing pathways.
  • Yield : Comparable to one-pot methods (80–93%).

Aldol Condensation Approaches

Classical aldol reactions between dibenzoylmethane derivatives and formaldehyde offer a substrate-controlled pathway. As reported for 1,3-dibenzoylpropane, hydroxocobalt(III) Schiff base complexes catalyze the selective aldol addition of 4-methoxy-substituted dibenzoylmethanes. The reaction proceeds in methanol at ambient temperatures, though yields are moderate (40–55%).

Limitations :

  • Requires pre-functionalized dibenzoylmethane precursors.
  • Limited scalability due to stoichiometric cobalt complexes.

Electrochemical Synthesis

Electrochemical reduction of 1,3-dibenzoylpropane derivatives in acetonitrile provides a redox-neutral route. By substituting one benzoyl group with 4-methoxybenzoyl, the target compound forms via cyclization to cis-1,2-diphenyl-1,2-cyclopentanediol intermediates. While environmentally benign, this method suffers from low yields (30–40%) and requires specialized equipment.

Comparative Analysis of Methodologies

Table 2: Method Comparison

Method Yield (%) Conditions Scalability
One-Pot 62–93 KOH, EtOH, reflux High
Ionic Liquid 80–93 [BMIM]PF₆, RT Moderate
Aldol Condensation 40–55 Co(III), MeOH, RT Low
Electrochemical 30–40 Acetonitrile, RT Low

The one-pot method excels in yield and simplicity, while ionic liquid-mediated synthesis offers superior regiocontrol. Aldol and electrochemical routes remain niche due to functionalization requirements and practicality constraints.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the dione into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure consisting of two phenyl groups and a para-methoxyphenyl group attached to a pentane backbone with two ketone functionalities. Its molecular formula is C24H22O3C_{24}H_{22}O_{3}, indicating the presence of 24 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms. The methoxy group enhances its solubility and reactivity, making it a valuable candidate for various chemical reactions and biological interactions.

Pharmaceutical Applications

  • Drug Development :
    • The structural characteristics of 3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione allow it to serve as a precursor in synthesizing bioactive molecules. Research has indicated that derivatives of this diketone can exhibit potential therapeutic effects against various diseases by interacting with biological macromolecules like proteins and nucleic acids.
    • Its derivatives have been explored for their anti-inflammatory and anticancer properties. For instance, studies have shown that modifications to the diketone structure can enhance its biological activity, making it a candidate for drug formulation .
  • Synthesis of Heterocyclic Compounds :
    • This diketone acts as an important intermediate in synthesizing heterocycles such as pyridines and quinolines, which are prevalent in therapeutic agents. The synthesis often involves cyclization reactions where this compound serves as a key starting material .

Synthetic Applications

  • Organic Synthesis :
    • The compound is utilized in various synthetic pathways to create complex organic molecules. It can undergo Claisen–Schmidt condensation and Michael addition reactions to generate substituted triaryl diketones that are useful in material science and organic electronics .
    • A notable synthetic route involves the one-pot synthesis of substituted 1,3,5-triaryl-1,5-diketones using this compound as a starting material. This method highlights its versatility in organic transformations .
  • Functional Materials :
    • The unique electronic properties imparted by the methoxy group make this diketone suitable for developing organic functional materials. These materials can be used in applications ranging from organic light-emitting diodes (OLEDs) to sensors .

Case Studies

StudyFindings
Synthesis of Pyridine Derivatives Utilized this compound to synthesize various pyridine derivatives with potential pharmaceutical applications .
Biological Interaction Studies Investigated the interaction of this diketone with nucleic acids and proteins, revealing mechanisms that could lead to therapeutic applications.
Material Science Applications Explored the use of this compound in creating organic electronic materials due to its favorable electronic properties .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Synthesized via transition-metal-free, one-pot methods under optimized conditions, yielding colorless to white solids or syrups depending on substituents .
  • Structural Features : The 4-methoxy group introduces electron-donating effects, influencing both reactivity and molecular packing in crystal structures.
  • Spectroscopic Data :
    • ¹H NMR (CDCl3): Peaks at δ 7.87–7.00 ppm (aromatic protons), δ 3.95 ppm (methine proton), δ 3.40–3.25 ppm (methylene protons) .
    • HRMS : Calculated [M + Na]<sup>+</sup> = 365.1512; observed = 365.1506 .

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents Yield (%) Physical State Melting Point (°C) Key References
3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione 4-OCH3 91–99 Colorless syrup N/A
1,5-Bis(4-chlorophenyl)-3-(4-methoxyphenyl)pentane-1,5-dione 4-Cl, 4-OCH3 99 Colorless paste N/A
3-(4-Bromophenyl)-1,5-diphenylpentane-1,5-dione 4-Br 91 Colorless syrup N/A
1,5-Bis(4-methylphenyl)-3-(4-methoxyphenyl)pentane-1,5-dione 4-CH3, 4-OCH3 N/A White solid 124–126
3-(3-Bromo-4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione 3-Br, 4-OCH3 N/A Crystalline solid N/A

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH3) groups enhance solubility and stabilize intermediates in heterocyclic synthesis compared to halogens (Cl, Br), which increase molecular weight and polarizability .
  • Steric Effects : Bulky substituents (e.g., 3-Bromo-4-methoxy) induce significant steric hindrance, altering dihedral angles between aromatic rings (e.g., 85.7° vs. 76.7° in brominated analogs) .

Crystallographic Comparisons

Crystal structures of 1,5-diketones reveal conformation-dependent packing patterns:

Compound Dihedral Angles (°) Intermolecular Interactions References
This compound Not explicitly reported C–H⋯O hydrogen bonds
3-(2-Bromophenyl)-1,5-di-p-tolylpentane-1,5-dione 85.7 (between central and side rings) Weak C–H⋯O chains
1,5-Bis(4-chlorophenyl)-3-phenylpentane-1,5-dione 88.4 (central vs. side rings) Halogen⋯π interactions

Structural Insights :

  • Methoxy Positioning : Para-methoxy groups minimize steric clashes, allowing planar conformations, whereas ortho-substituents (e.g., 2-Bromo) force near-perpendicular ring orientations .
  • Halogen Effects : Chloro and bromo substituents enhance crystal density via halogen bonding and π-stacking, absent in methoxy derivatives .

Biological Activity

3-(4-Methoxyphenyl)-1,5-diphenylpentane-1,5-dione, with the chemical formula C₂₄H₂₁O₃ and CAS number 39659-76-2, is a diketone compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • Two phenyl groups and one para-methoxyphenyl group attached to a central pentane skeleton.
  • The methoxy group enhances solubility and reactivity, making it suitable for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

  • Studies have suggested that this compound may inhibit inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines in vitro.

2. Anticancer Potential

  • Preliminary investigations indicate that the compound may induce apoptosis in cancer cells. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

3. Enzyme Inhibition

  • Interaction studies reveal that the compound can inhibit specific enzymes involved in metabolic pathways, potentially providing therapeutic avenues for diseases related to enzyme dysregulation.

The biological effects of this compound are believed to stem from its interaction with various molecular targets:

  • Enzyme Interaction : The diketone may bind to active sites of enzymes, leading to altered enzymatic activity.
  • Receptor Modulation : It may also interact with cellular receptors involved in inflammation and cancer progression.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing aromatic aldehydes and ketones under acidic conditions.
  • Greener Approaches : Recent studies emphasize solvent-free methods that enhance yield and reduce environmental impact .

Table: Summary of Biological Activities and Findings

Study ReferenceActivity StudiedKey Findings
Anti-inflammatoryReduced pro-inflammatory cytokines in vitro.
AnticancerInduced apoptosis in cancer cell lines.
Enzyme inhibitionSignificant inhibition of specific metabolic enzymes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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